molecular formula C15H13N5O B4456698 4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol

4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol

Cat. No.: B4456698
M. Wt: 279.30 g/mol
InChI Key: AWBZIKHHIGZFCS-UHFFFAOYSA-N
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Description

4-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. It belongs to a class of fused heterocyclic systems that incorporate both triazine and benzimidazole rings, structures that are frequently associated with a range of biological activities . This compound is available as a dry powder with a molecular weight of 339.35 and an empirical formula of C17H17N5O3 . The core structure of this compound is related to molecules that have demonstrated promising antitumor properties . Research on analogous triazinobenzimidazole derivatives has shown that these compounds can act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key tyrosine kinase target in cancer therapy, including resistant mutants like EGFRT790M . The 2-amino group and adjacent nitrogen atoms in the triazine ring are believed to be critical for interaction with enzyme active sites, which may contribute to its mechanism of action . Furthermore, related structures have been investigated for their inhibitory activity against dihydrofolate reductase (DHFR) , an established target for antibacterial and anticancer drugs . This makes this compound a valuable scaffold for researchers exploring new small molecules in oncology and infectious disease research. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(2-amino-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c16-14-18-13(9-5-7-10(21)8-6-9)20-12-4-2-1-3-11(12)17-15(20)19-14/h1-8,13,21H,(H3,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBZIKHHIGZFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the base-catalyzed cyclization of 2-aminobenzimidazole derivatives with suitable aldehydes or ketones. This reaction is often carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Amino Group Reactions

The 2-amino group participates in nucleophilic substitutions:

  • Acylation : Reacts with benzoyl chloride under microwave irradiation (80°C, 3 mins) to form acetamide derivatives (e.g., compound 4 in ).

  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to generate imine-linked analogs .

Phenol Group Reactions

The phenolic -OH undergoes:

  • Esterification : Reacts with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) to yield sulfonate esters (e.g., compound 2 ) .

  • Etherification : Forms benzyl ethers when treated with benzyl bromide under basic conditions .

Electrophilic Substitution on the Aromatic Core

The benzimidazole and triazine rings enable regioselective electrophilic attacks:

ReactionSite ModifiedExample ProductYieldReference
Bromination Para to phenol group3-Bromo-4-(triazino-benzimidazolyl)phenol100%
Nitration Benzimidazole ringNitro-substituted analogs (theoretical)

†Predicted based on analogous triazino-benzimidazole reactivity.

Redox Reactions

The triazine ring participates in reduction:

  • Catalytic Hydrogenation : Converts the dihydrotriazine ring to a tetrahydro derivative, altering planarity and bioactivity .

  • Nitro Group Reduction (if present): Forms hydroxylamine intermediates under acidic conditions.

Biological Interaction-Driven Reactions

The compound binds biomolecules via:

  • Hydrogen Bonding : Phenol -OH and amino groups interact with enzyme active sites (e.g., dihydrofolate reductase) .

  • π-Stacking : The fused aromatic system engages with nucleic acid bases in molecular docking studies .

Comparative Reactivity Table

DerivativeSubstituentKey ReactionBiological Impact
Compound 2 4-MethylbenzenesulfonateEnhanced solubility via sulfonationMIC = 25 µg/mL (E. coli)
Compound 9 3-BromophenolElectrophilic halogenationLoss of antibacterial activity
Compound 10 4-Chlorophenyl, methylSpirocyclic formation via ketone fusionModerate cytotoxicity

Key Findings:

  • Steric and Electronic Effects : Electron-donating groups (e.g., methyl) enhance antibacterial activity, while bulky substituents reduce binding affinity .

  • pH-Dependent Reactivity : Protonation at N3 of the triazine ring stabilizes cationic forms, critical for crystallographic studies .

Scientific Research Applications

4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antitumor agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Physicochemical Parameters
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) logP Substituent Key Feature(s)
Target Compound (Synthetic) C₁₆H₁₃N₅O 307.31 ~2.5* Phenol (-OH) High polarity, tautomerism
2-(2-Amino...-6-nitrophenol (866814-21-3) C₁₅H₁₂N₆O₃ 324.30 ~1.8 Nitro (-NO₂) Electron-withdrawing, reactive
4-(2-Ethoxyphenyl) analog (8018-6100) C₁₇H₁₇N₅O 307.35 3.26 Ethoxy (-OCH₂CH₃) Lipophilic, improved membrane permeability
4-Styryl analog (866820-63-5) C₁₉H₁₆N₅ 314.37 ~3.8 Styryl (-CH=CHPh) Extended conjugation, π-π interactions
4-(5-Methyl-2-thienyl) analog (451508-89-7) C₁₅H₁₃N₅S 303.37 ~2.9 Thienyl heterocycle Enhanced bioactivity, medicinal use

*Estimated logP based on structural similarity to .

Key Observations :

  • Phenol vs. Nitro: The nitro-substituted analog () has higher molecular weight (324.30 vs. 307.31) and lower logP (1.8 vs. ~2.5), reflecting reduced lipophilicity due to the electron-withdrawing nitro group. This may reduce membrane permeability but enhance reactivity in electrophilic environments.
  • Ethoxy vs. Phenol: The ethoxy derivative () exhibits higher logP (3.26 vs. ~2.5), favoring lipid bilayer penetration, which is critical for CNS-targeting drugs.

3,4-Dihydro (A)

1,4-Dihydro (B)

4,10-Dihydro (C)

This tautomerism influences electronic distribution and binding modes. For example, the 4,10-dihydro form (C) in the styryl analog () may stabilize π-stacking with aromatic residues in enzyme active sites.

Biological Activity

The compound 4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol is a complex organic molecule that combines features of triazine and benzimidazole structures. Its unique molecular composition positions it as a candidate for various biological applications, particularly in medicinal chemistry. This article explores its biological activity, including synthesis methods, pharmacological effects, and potential therapeutic uses.

  • Molecular Formula : C16H15N5O2
  • Molecular Weight : 309.32 g/mol

The compound features a methoxy group attached to a phenolic structure, enhancing its chemical reactivity and biological activity potential .

Synthesis Methods

Several synthetic routes have been developed to produce this compound. The most common method involves the condensation of 2-guanidinobenzimidazole with benzaldehyde in the presence of hydrochloric acid. This reaction yields the target compound along with a hydrochloride salt .

Antimicrobial Activity

Research indicates that derivatives of benzimidazole and triazine exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains and fungi . The dual functionality of the triazine and benzimidazole moieties in this compound may enhance its antimicrobial efficacy compared to simpler analogs.

Anticancer Potential

Studies have highlighted the anticancer properties of similar benzimidazole derivatives. For example, certain compounds have demonstrated the ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . The specific activity of this compound warrants further investigation to elucidate its potential as an anticancer agent.

Anti-inflammatory Effects

Compounds with similar structural features have been reported to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes . The potential for this compound to modulate inflammatory pathways presents an avenue for therapeutic application in inflammatory diseases.

Case Studies

StudyFocusFindings
Shaaban et al. (2011)Synthesis & CharacterizationIdentified structural characteristics and potential biological interactions .
Maddila et al. (2016)Antimicrobial ActivityDemonstrated that similar triazine-benzimidazole compounds exhibit significant antifungal activity .
Yang et al. (2012)Anticancer ActivityReported on the anticancer effects of benzimidazole derivatives .

Research Findings

Recent studies emphasize the importance of the structural configuration in determining the biological activity of these compounds. The presence of both triazine and benzimidazole rings is believed to contribute significantly to their interaction with biological targets such as enzymes and receptors.

Q & A

Q. Q1: What are the standard synthetic routes for 4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol, and how can reaction conditions be optimized?

A1: The compound is typically synthesized via cyclocondensation of 2-guanidinobenzimidazole with substituted benzaldehydes (e.g., salicylaldehyde) in ethanol or DMF, using piperidine as a catalyst. Key steps include refluxing equimolar reactants (1:1 ratio) for 5–18 hours, followed by recrystallization in methanol or ethanol. Optimizing reaction time, solvent polarity (e.g., DMSO vs. ethanol), and catalyst loading (e.g., 1–5 mol% piperidine) can enhance yields from ~65% to >90% . Monitoring reaction progress via TLC and adjusting pH during crystallization are critical for purity .

Advanced Synthetic Methodologies

Q. Q2: What alternative catalytic systems or annulation strategies can improve regioselectivity in triazinobenzimidazole synthesis?

A2: Iodine/copper(I)-catalyzed direct annulation of N-benzimidazolyl amidines with aldehydes offers a regioselective route. This method leverages iodine as a Lewis acid to facilitate cyclization in toluene under reflux, followed by oxidation with DDQ. Advantages include insensitivity to air and compatibility with diverse aldehydes, enabling access to ortho-fused triazinobenzimidazoles with minimal byproducts . Comparative studies show this route avoids the need for harsh acids, improving functional group tolerance .

Structural Characterization Challenges

Q. Q3: How do crystallographic studies resolve structural ambiguities in triazinobenzimidazole derivatives?

A3: Single-crystal X-ray diffraction (SC-XRD) reveals disorder in substituents (e.g., phenyl rings) and protonation states. For example, the methine carbon in the dihydrotriazine ring shows deviations from planarity, and phenyl substituents may adopt multiple orientations (e.g., 55.8:44.2 disorder ratio) . Hydrogen-bonding networks (N–H⋯Cl, N–H⋯N) stabilize crystal packing, which can be validated via Hirshfeld surface analysis . IR and NMR data (e.g., NH/OH stretches at 3200–3500 cm⁻¹, aromatic δC–H at 700–850 cm⁻¹) complement crystallographic findings .

Biological Activity Evaluation

Q. Q4: What methodologies are used to assess the biological efficacy of triazinobenzimidazole derivatives?

A4: In vitro assays against parasitic models (e.g., Trichinella spiralis larvae) are standard. Compounds are tested at 50 µg/mL for 24–48 hours, with efficacy quantified via larval motility inhibition (e.g., 56% reduction for 4-(3-hydroxyphenyl) derivatives) . For receptor targeting (e.g., adenosine A1/A2B), radioligand binding assays (Ki values) and functional cAMP assays are employed. Selectivity is validated against related receptors (e.g., A2A antagonism with Ki = 1.4 nM) .

Computational and Conformational Analysis

Q. Q5: How do computational methods predict the stability and bioactivity of triazinobenzimidazole conformers?

A5: Density functional theory (DFT) calculates Gibbs free energy (ΔG) to identify stable conformers. For example, 3,4-dihydro derivatives show ΔG = 8.67–9.36 kJ/mol, with 3b as the most stable due to minimized steric strain . Docking studies (e.g., AutoDock Vina) correlate conformational stability with binding affinity to targets like dihydrofolate reductase or adenosine receptors . Molecular dynamics simulations further validate solvent effects on conformation .

Data Contradiction and Reproducibility

Q. Q6: How can discrepancies in reported biological activities or synthetic yields be addressed?

A6: Variability in yields (65–92%) often stems from solvent purity, catalyst batch, or crystallization conditions. Reproducibility requires strict control of reaction parameters (e.g., reflux duration ±5 minutes) . Conflicting bioactivity data (e.g., 56% vs. 30% efficacy) may arise from assay protocols (e.g., larval viability metrics). Cross-validation using orthogonal methods (e.g., LC-MS for compound integrity, dose-response curves) is essential .

Mechanistic Insights

Q. Q7: What mechanistic pathways explain the formation of triazinobenzimidazole derivatives during cyclocondensation?

A7: The reaction proceeds via Schiff base formation between 2-guanidinobenzimidazole and aldehydes, followed by intramolecular cyclization. Piperidine catalyzes imine formation, while acid (e.g., HCl) protonates intermediates to stabilize the triazine ring . Isotopic labeling (e.g., ¹⁵N) and trapping experiments (e.g., with hydrazine) can confirm intermediate steps .

Advanced Applications in Drug Design

Q. Q8: How can triazinobenzimidazole derivatives be tailored for selective receptor antagonism?

A8: Substituent engineering at the 4-aryl position modulates selectivity. For example, electron-withdrawing groups (e.g., 3-F, 3-NO₂) enhance A2B adenosine receptor affinity, while hydroxyl groups improve solubility and parasiticidal activity . Structure-activity relationship (SAR) studies combined with CoMFA/CoMSIA models optimize pharmacophore alignment .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol
Reactant of Route 2
4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol

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